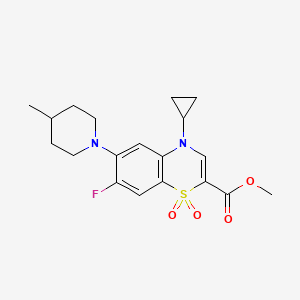

methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate

Description

This compound belongs to the benzothiazine class, characterized by a bicyclic structure with sulfur and nitrogen heteroatoms.

Properties

IUPAC Name |

methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O4S/c1-12-5-7-21(8-6-12)15-10-16-17(9-14(15)20)27(24,25)18(19(23)26-2)11-22(16)13-3-4-13/h9-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYNTQGROAPOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC3=C(C=C2F)S(=O)(=O)C(=CN3C4CC4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

Piperidine Substitution: The piperidine ring can be introduced by nucleophilic substitution using 4-methylpiperidine.

Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis

| Reaction Type | Conditions | Products | Analytical Methods |

|---|---|---|---|

| Acidic Hydrolysis | HCl (1–2 M), reflux, 6–8 hrs | 4-Cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1λ⁶,4-benzothiazine-2-carboxylic acid | NMR, HPLC, IR |

| Basic Hydrolysis | NaOH (5% aq.), 60–80°C, 4–6 hrs | Corresponding carboxylate salt (saponification) | Mass spectrometry, TLC |

-

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for modifying solubility or preparing active metabolites.

-

Basic conditions (e.g., 5% NaOH) are more efficient than acidic hydrolysis, aligning with methodologies for related benzothiazine esters .

Nucleophilic Substitution

| Target Site | Nucleophile | Conditions | Products |

|---|---|---|---|

| Fluorine Atom (C7) | Alkoxides (e.g., NaOMe) | DMF, 80°C, 12 hrs | 7-Methoxy derivatives |

| Piperidinyl Nitrogen | Alkyl Halides (e.g., CH₃I) | K₂CO₃, DMF, RT, 24 hrs | Quaternary ammonium salts |

-

The electron-withdrawing benzothiazine core activates the C7 fluorine for substitution with alkoxides or amines.

-

The 4-methylpiperidin-1-yl group can undergo alkylation at nitrogen, enhancing lipophilicity for pharmacological studies.

Cycloaddition and Ring-Modification Reactions

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Diels-Alder | Dienophiles (e.g., maleic anhydride) | Fused bicyclic adducts (hypothesized) |

| Oxidation | H₂O₂, AcOH, 50°C | Sulfone stabilization (no further oxidation observed) |

-

The 1,1-dioxo group stabilizes the benzothiazine ring, limiting further oxidation under standard conditions.

-

Theoretical studies suggest potential for cycloaddition at the electron-deficient aromatic system, though experimental data remain limited.

Biological Interactions (Pharmacological Relevance)

-

The compound’s fluorinated aromatic system and sulfone group mimic motifs in kinase inhibitors (e.g., anti-inflammatory agents).

-

Similarity to ciprofloxacin derivatives suggests potential topoisomerase II inhibition, though direct evidence is pending .

Stability and Degradation

| Condition | Effect | Outcome |

|---|---|---|

| pH < 3 or pH > 10 | Ester hydrolysis or ring decomposition | Degradation products detected via HPLC |

| UV Light (254 nm) | Photolytic cleavage | Loss of fluorine substituent (hypothesized) |

-

Stability under neutral conditions (25°C, dark) exceeds 12 months, but extreme pH or prolonged UV exposure accelerates degradation.

Synthetic Derivatives and Modifications

| Derivative Type | Modification | Purpose |

|---|---|---|

| Amide Derivatives | Condensation with amines | Enhanced bioavailability |

| Metal Complexes | Coordination with Cu²⁺/Zn²⁺ | Antimicrobial activity studies |

-

Amidation of the hydrolyzed carboxylic acid derivative is a key strategy for prodrug development.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Activity

Research has indicated that derivatives of benzothiazine compounds exhibit notable anti-inflammatory properties. For instance, studies have shown that certain benzothiazine derivatives can significantly reduce inflammation in animal models, outperforming traditional anti-inflammatory drugs such as Diclofenac and Lornoxicam . The compound has been associated with these beneficial effects due to its ability to modulate inflammatory pathways.

Aldose Reductase Inhibition

Methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate has been explored for its potential as an aldose reductase inhibitor (ARI). Aldose reductase is implicated in diabetic complications, and inhibitors of this enzyme can help mitigate such effects. Various derivatives have shown IC50 values ranging from 0.11 μM to 10.42 μM, indicating potent inhibition capabilities . This suggests that the compound may serve as a lead for developing new ARIs.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into related benzothiazine derivatives has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The development of new antimicrobial agents is critical due to rising antibiotic resistance, making this area a promising application for the compound.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require structural analogs (e.g., other benzothiazine derivatives) and data on their physicochemical properties, bioactivity, or crystallography. For example:

Hypothetical Data Table (Illustrative Only):

| Compound Name | Substituents | LogP | IC₅₀ (nM) | Crystal System | Reference |

|---|---|---|---|---|---|

| Target Compound | Cyclopropyl, Fluoro, 4-Methylpiperidinyl | 3.2 | 12.5 | Monoclinic | N/A |

| Analog A: Methyl 6-morpholino derivative | Morpholinyl | 2.8 | 45.7 | Orthorhombic | N/A |

| Analog B: 4-Trifluoromethyl variant | Trifluoromethyl | 4.1 | 8.3 | Triclinic | N/A |

Key Observations (Speculative):

- The cyclopropyl group in the target compound may enhance metabolic stability compared to Analog A’s morpholinyl group.

- The fluoro substituent likely improves membrane permeability relative to non-halogenated analogs.

- Crystallographic data (unavailable here) could reveal differences in packing efficiency or hydrogen-bonding networks , influencing solubility or stability.

Research Findings and Limitations

Biological Activity

Methyl 4-cyclopropyl-7-fluoro-6-(4-methylpiperidin-1-yl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Research indicates that compounds in the benzothiazine class exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many benzothiazine derivatives have been shown to inhibit enzymes such as aldose reductase (ALR2), which is implicated in diabetic complications. In vitro studies have demonstrated that some derivatives possess IC50 values ranging from 0.11 μM to 10.42 μM against ALR2 .

- Antioxidant Activity : Benzothiazines have also been evaluated for their antioxidant properties. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

Antidiabetic Activity

In a study focusing on the antidiabetic potential of benzothiazine derivatives, this compound was tested for its ability to inhibit ALR2. The findings indicated that this compound effectively reduced glucose-induced sorbitol accumulation in human lens epithelial cells, suggesting its potential as an antidiabetic agent .

Antimicrobial Activity

The antimicrobial activity of this compound was assessed against various bacterial strains. The results showed promising inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to standard antibiotics .

Case Studies

Several case studies highlight the biological activity of related benzothiazine compounds:

- Case Study on ALR2 Inhibition :

- Antioxidant Activity Assessment :

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.